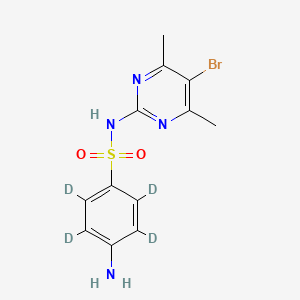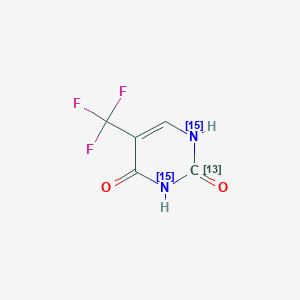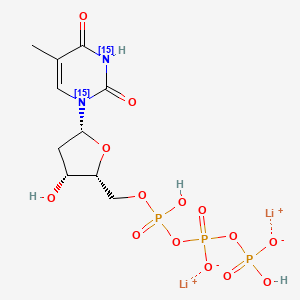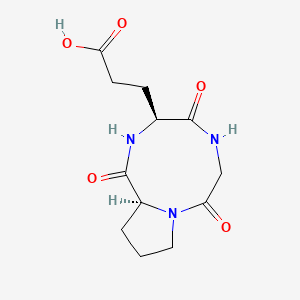
Inosine-15N4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Inosine-15N4 is synthesized by incorporating stable heavy isotopes of nitrogen into inosine. The process involves the use of nitrogen-15 labeled precursors in the synthesis of inosine . The reaction conditions typically include controlled temperature and pH to ensure the incorporation of the isotope without degrading the inosine structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. The process starts with the fermentation of genetically modified microorganisms that can incorporate nitrogen-15 into inosine. The product is then purified using chromatography techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Inosine-15N4 undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to form hypoxanthine and uric acid.
Reduction: Reduction reactions can convert inosine to its corresponding nucleoside analogs.
Substitution: Inosine can undergo substitution reactions where the ribose moiety is replaced with other sugar analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include hypoxanthine, uric acid, and various inosine analogs .
Applications De Recherche Scientifique
Inosine-15N4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Employed in RNA editing studies to trace the incorporation of inosine into RNA molecules.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the development of stable isotope-labeled compounds for drug development and pharmacokinetic studies.
Mécanisme D'action
Inosine-15N4 exerts its effects through several mechanisms:
RNA Editing: Inosine is incorporated into RNA molecules, altering their structure and function.
Metabolic Pathways: It participates in purine metabolism, being converted to hypoxanthine, xanthine, and uric acid.
Signaling Pathways: Inosine interacts with adenosine receptors, modulating various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: Similar in structure but has an adenine base instead of hypoxanthine.
Guanosine: Contains a guanine base and is involved in similar metabolic pathways.
Xanthosine: Another purine nucleoside with a xanthine base.
Uniqueness
Inosine-15N4 is unique due to its nitrogen-15 labeling, which allows for precise tracing in metabolic and pharmacokinetic studies. This labeling provides a distinct advantage in research applications where understanding the detailed pathways and interactions of inosine is crucial .
Propriétés
Formule moléculaire |
C10H12N4O5 |
|---|---|
Poids moléculaire |
272.20 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1 |
Clé InChI |
UGQMRVRMYYASKQ-SHKQESLVSA-N |
SMILES isomérique |
C1=[15N]C2=C(C(=O)[15NH]1)[15N]=C[15N]2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


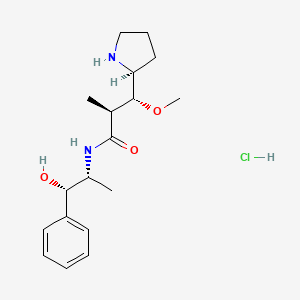
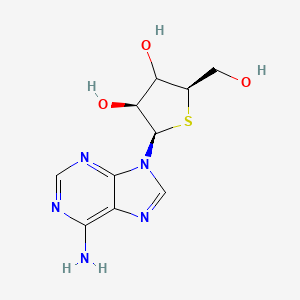
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
